molecular formula C27H36N2O3S B282251 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282251
M. Wt: 468.7 g/mol
InChI Key: XCFWQGQFPYFWIY-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolone derivatives and has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various cellular pathways. The compound has been shown to inhibit the activity of inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its effects on various biochemical and physiological processes. The compound has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice. Furthermore, the compound has been evaluated for its effects on cognitive function and has shown potential in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potential therapeutic applications and its ability to inhibit various cellular pathways. However, the limitations of using this compound include its complex synthesis process and limited availability.

Future Directions

There are several future directions for research on 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to investigate the compound's effects on other cellular pathways and its potential therapeutic applications in other diseases. Another direction is to optimize the synthesis process to increase the yield and availability of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in clinical trials.
In conclusion, 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a promising chemical compound with potential therapeutic applications in various biological studies. Its mechanism of action involves the inhibition of various cellular pathways, and it has shown potential in treating inflammatory, cancerous, and neurodegenerative diseases. However, further studies are needed to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The initial step involves the synthesis of 3-(dibutylamino)propylamine, which is then reacted with 4-methylbenzoyl chloride to form the intermediate product. This intermediate is further reacted with 2-thiophenecarboxaldehyde to obtain the final product.

Scientific Research Applications

1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential therapeutic applications in various biological studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been evaluated for its neuroprotective effects and has shown promising results in treating neurodegenerative diseases.

properties

Molecular Formula

C27H36N2O3S

Molecular Weight

468.7 g/mol

IUPAC Name

(4E)-1-[3-(dibutylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H36N2O3S/c1-4-6-15-28(16-7-5-2)17-9-18-29-24(22-10-8-19-33-22)23(26(31)27(29)32)25(30)21-13-11-20(3)12-14-21/h8,10-14,19,24,30H,4-7,9,15-18H2,1-3H3/b25-23+

InChI Key

XCFWQGQFPYFWIY-WJTDDFOZSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=C(C=C2)C)\O)/C(=O)C1=O)C3=CC=CS3

SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=CS3

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=CS3

Origin of Product

United States

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